molecular formula C9H12ClNO3 B15305433 2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride

2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride

Cat. No.: B15305433
M. Wt: 217.65 g/mol
InChI Key: NPBKEVPTEFRANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is an organic compound with a molecular formula of C9H12ClNO3. This compound is characterized by the presence of an aminomethyl group attached to the benzene ring, which also contains a methoxy group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Deprotection and Hydrochloride Formation: The protecting group is then removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aminomethylation reaction under controlled conditions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins or enzymes, leading to inhibition or activation of their function. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzoic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.

    2-(Aminomethyl)-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s chemical behavior and biological activity.

    2-(Aminomethyl)-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

Uniqueness

2-(Aminomethyl)-3-methoxybenzoic acid hydrochloride is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both the aminomethyl and methoxy groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-13-8-4-2-3-6(9(11)12)7(8)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H

InChI Key

NPBKEVPTEFRANS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)C(=O)O.Cl

Origin of Product

United States

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